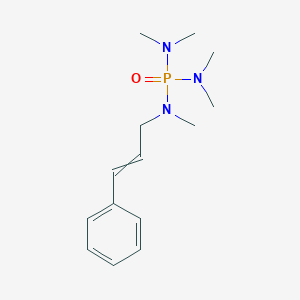![molecular formula C12H10N2O B14631412 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- CAS No. 54934-03-1](/img/structure/B14631412.png)
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- typically involves a multi-step process. One common method includes the cyclization of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system . This reaction is facilitated by the presence of a base, which promotes the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .
Aplicaciones Científicas De Investigación
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies investigating its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Leishmania parasites by interfering with their metabolic pathways. The compound’s ability to bind to DNA and proteins also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones: These compounds have shown potential in medicinal chemistry for their diverse biological activities.
Uniqueness
3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl- stands out due to its specific structural features and the resulting biological activities.
Propiedades
Número CAS |
54934-03-1 |
|---|---|
Fórmula molecular |
C12H10N2O |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-methyl-1H-pyrrolo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C12H10N2O/c1-14-7-9-6-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-6H,7H2,1H3 |
Clave InChI |
MDDNPVRZRKHKPM-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=CC3=CC=CC=C3N=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



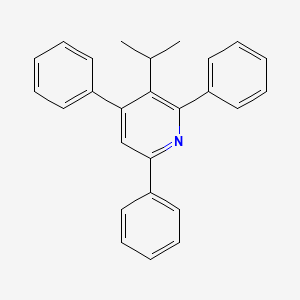
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)

![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
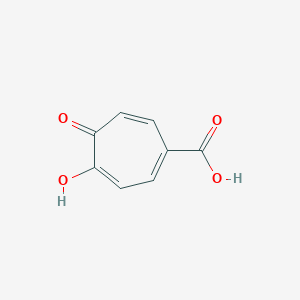

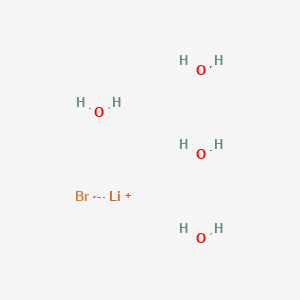
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
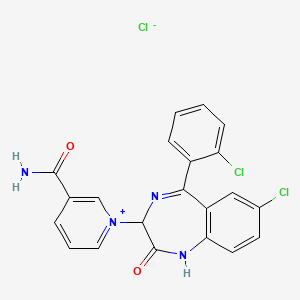
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)

